molecular formula C7H12N2 B6155299 4-(butan-2-yl)-1H-pyrazole CAS No. 73123-48-5

4-(butan-2-yl)-1H-pyrazole

Cat. No. B6155299
CAS RN: 73123-48-5
M. Wt: 124.2
InChI Key:
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Description

4-(Butan-2-yl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles. It is a four-membered heterocyclic ring composed of two nitrogen atoms and two carbon atoms. This compound has a molecular formula of C5H8N2 and a molecular weight of 96.13 g/mol. 4-(Butan-2-yl)-1H-pyrazole has a variety of applications in different fields, including synthesis, scientific research, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-(butan-2-yl)-1H-pyrazole.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-1H-pyrazole is not fully understood. However, it is believed that this compound binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the pharmacological effects of 4-(butan-2-yl)-1H-pyrazole.
Biochemical and Physiological Effects
4-(Butan-2-yl)-1H-pyrazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-(butan-2-yl)-1H-pyrazole has been found to inhibit the activity of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

4-(Butan-2-yl)-1H-pyrazole has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is stable at room temperature. Additionally, 4-(butan-2-yl)-1H-pyrazole has been found to be non-toxic and has a low cost. However, one limitation is that it has a low solubility in water and is not very soluble in organic solvents.

Future Directions

There are several potential future directions for 4-(butan-2-yl)-1H-pyrazole. One potential future direction is to explore the potential of 4-(butan-2-yl)-1H-pyrazole as an anti-cancer drug. Additionally, further research could be conducted to explore the potential of this compound for the synthesis of other drugs and compounds. Finally, further research could be conducted to explore the potential of 4-(butan-2-yl)-1H-pyrazole as an inhibitor of cytochrome P450 enzymes and other enzymes involved in drug metabolism and receptor activity.

Synthesis Methods

4-(Butan-2-yl)-1H-pyrazole can be synthesized by a variety of methods, including the reaction of 4-bromobutan-2-yl bromide with hydrazine hydrate in ethanol or the reaction of 4-bromobutan-2-yl bromide with hydrazine hydrate in acetonitrile. The synthesis of 4-(butan-2-yl)-1H-pyrazole has been widely studied and several other methods have been developed, including the reaction of 4-bromobutan-2-yl bromide with hydrazine hydrate in dimethylformamide, the reaction of 4-bromobutan-2-yl bromide with hydrazine hydrate in water, and the reaction of 4-bromobutan-2-yl bromide with hydrazine hydrate in acetic acid.

Scientific Research Applications

4-(Butan-2-yl)-1H-pyrazole has been used in a variety of scientific research applications, including the synthesis of drugs and other compounds, the study of enzyme-catalyzed reactions, and the study of drug-receptor interactions. In addition, 4-(butan-2-yl)-1H-pyrazole has been used in the synthesis of a variety of compounds, including the synthesis of pyrimidines, quinolones, and anti-cancer compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(butan-2-yl)-1H-pyrazole involves the reaction of 2-butanone with hydrazine hydrate to form 4-(butan-2-yl)hydrazine. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 4-(butan-2-yl)-1H-pyrazole.", "Starting Materials": [ { "name": "2-butanone", "amount": "1 equivalent" }, { "name": "hydrazine hydrate", "amount": "2 equivalents" }, { "name": "1,3-dimethyl-1H-pyrazole-5-carboxylic acid", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "Reaction": [ { "step": "Add 2-butanone to a round-bottom flask and cool to 0°C.", "reagents": [ { "name": "2-butanone", "amount": "1 equivalent" } ], "conditions": "0°C" }, { "step": "Slowly add hydrazine hydrate to the flask while stirring.", "reagents": [ { "name": "hydrazine hydrate", "amount": "2 equivalents" } ], "conditions": "Stirring" }, { "step": "Heat the reaction mixture to reflux for 2 hours.", "reagents": [], "conditions": "Reflux" }, { "step": "Cool the reaction mixture and filter the precipitate.", "reagents": [], "conditions": "Cooling" }, { "step": "Add 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and N,N'-dicyclohexylcarbodiimide to the filtrate.", "reagents": [ { "name": "1,3-dimethyl-1H-pyrazole-5-carboxylic acid", "amount": "1 equivalent" }, { "name": "N,N'-dicyclohexylcarbodiimide (DCC)", "amount": "1 equivalent" } ], "conditions": "Stirring" }, { "step": "Heat the reaction mixture to reflux for 4 hours.", "reagents": [], "conditions": "Reflux" }, { "step": "Cool the reaction mixture and filter the precipitate.", "reagents": [], "conditions": "Cooling" }, { "step": "Recrystallize the product from ethanol.", "reagents": [ { "name": "ethanol", "amount": "as needed" } ], "conditions": "Recrystallization" } ] }

CAS RN

73123-48-5

Product Name

4-(butan-2-yl)-1H-pyrazole

Molecular Formula

C7H12N2

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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